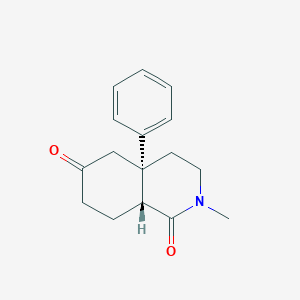![molecular formula C20H20FNO B14592466 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one CAS No. 61297-92-5](/img/structure/B14592466.png)
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a propylphenylmethyl group at the 1st position, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms, such as the fluorine in this compound, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
科学的研究の応用
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar therapeutic potentials.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The propylphenylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl and propylphenylmethyl groups.
4-Methylquinoline: Contains the methyl group but lacks the fluorine and propylphenylmethyl groups.
1-[(4-Propylphenyl)methyl]quinoline: Features the propylphenylmethyl group but lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
61297-92-5 |
|---|---|
分子式 |
C20H20FNO |
分子量 |
309.4 g/mol |
IUPAC名 |
6-fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C20H20FNO/c1-3-4-15-5-7-16(8-6-15)13-22-19-10-9-17(21)12-18(19)14(2)11-20(22)23/h5-12H,3-4,13H2,1-2H3 |
InChIキー |
UCQSKVWDDQNEON-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
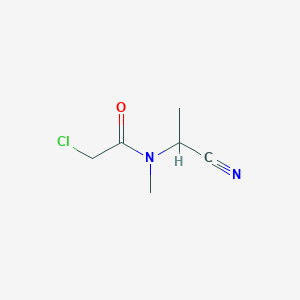

![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
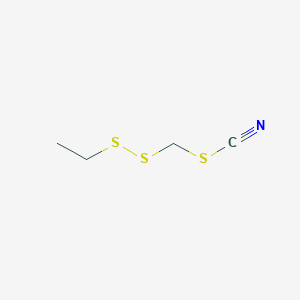

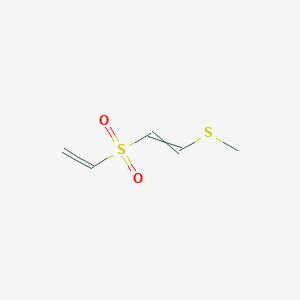
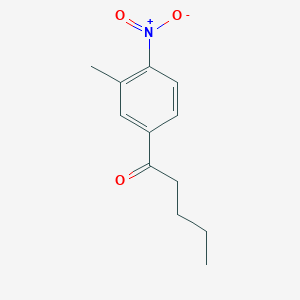
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)

